![molecular formula C17H16F3N3O4S2 B2868851 1-[[2-(4-Methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea CAS No. 1022404-03-0](/img/structure/B2868851.png)

1-[[2-(4-Methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

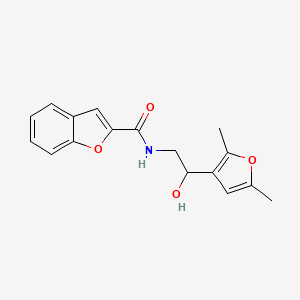

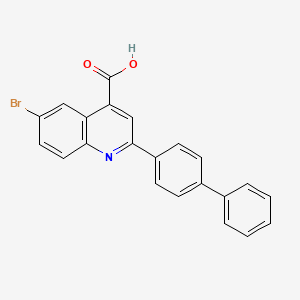

The compound “1-[[2-(4-Methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea” is a complex organic molecule. It contains several functional groups, including a sulfonyl group, an acetyl group, an amino group, a thiourea group, and a trifluoromethoxy group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. These properties are typically determined experimentally .Applications De Recherche Scientifique

Organocatalysis and Synthetic Applications

Thiourea derivatives are frequently utilized in organocatalysis, benefiting from their ability to form hydrogen bonds. A novel approach for synthesizing thiourea catalysts through a multicomponent reaction (MCR) strategy has been developed. These catalysts, which incorporate ester or sulfone aryls instead of traditional motifs, show comparable catalytic activity in various reactions, suggesting their potential in synthetic organic chemistry (Nickisch, Gabrielsen, & Meier, 2020).

Medicinal Chemistry and Drug Development

In medicinal chemistry, thiourea derivatives have been explored for their biological activities, including antimicrobial and antiandrogen properties. Specific derivatives have shown promise as antiandrogens for treating androgen-responsive diseases, indicating the therapeutic potential of thiourea compounds in addressing health conditions (Tucker, Crook, & Chesterson, 1988).

Carbonic Anhydrase Inhibition

Thiourea derivatives have also been studied as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. These inhibitors have potential applications in treating glaucoma by lowering intraocular pressure. Research demonstrates that certain thiourea compounds can effectively reduce intraocular pressure when applied topically, suggesting their use in developing novel antiglaucoma medications (Casini et al., 2000).

Material Science and Nanofiltration

In material science, thiourea derivatives are used in the synthesis of novel nanofiltration membranes. These membranes show improved water flux and dye rejection capabilities, indicating their potential in water purification and treatment processes. The incorporation of sulfonated thiourea derivatives enhances membrane hydrophilicity and performance, highlighting the application of thiourea compounds in environmental engineering (Liu et al., 2012).

Propriétés

IUPAC Name |

1-[[2-(4-methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O4S2/c1-11-2-8-14(9-3-11)29(25,26)10-15(24)22-23-16(28)21-12-4-6-13(7-5-12)27-17(18,19)20/h2-9H,10H2,1H3,(H,22,24)(H2,21,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYIHHIMPUXXAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC(=S)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2868770.png)

![2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B2868774.png)

![6-[[4-(4-chlorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2868775.png)

![2-[5-(1-Methylpyrazol-4-yl)-1,1-dioxo-1,2,5-thiadiazolidin-2-yl]acetic acid](/img/structure/B2868776.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxypropan-1-one](/img/structure/B2868785.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone]](/img/structure/B2868787.png)

![2-Chloro-6-fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2868788.png)